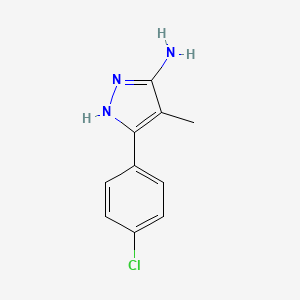

3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRKMAJPPYXCPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic analysis (NMR, IR, MS) of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine

Abstract: This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for its structural elucidation and characterization. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data interpretation but also the underlying scientific principles and field-proven experimental insights. By integrating data from ¹H NMR, ¹³C NMR, IR, and MS, this guide establishes a self-validating analytical workflow, ensuring the highest degree of scientific integrity and confidence in structural assignment.

Introduction

The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals.[1] Its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2] The specific compound, this compound, combines the pyrazole core with a halogenated aromatic ring and a primary amine, making it a versatile building block for novel therapeutic agents.

Unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic analysis provides a non-destructive window into the molecular architecture, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular formula. This guide explains the causality behind the spectroscopic data, moving beyond simple data reporting to provide a deeper understanding of how the molecule's structure dictates its spectral properties.

Molecular Structure and Characterization

The structure of this compound features a central 5-membered pyrazole ring. The numbering convention used for spectral assignment is critical for clarity.

Sources

X-ray crystal structure of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine

An In-depth Technical Guide to the X-ray Crystal Structure of Pyrazole Derivatives for Drug Discovery Professionals: A Case Study of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine Analogues

This guide provides a comprehensive overview of the process of determining and analyzing the X-ray crystal structure of pharmacologically relevant pyrazole derivatives. For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of these molecules is paramount for structure-based drug design and the optimization of lead compounds. While the specific crystal structure for this compound is not publicly available, this guide will utilize the closely related analogue, 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine, as a detailed case study to illuminate the entire crystallographic workflow, from synthesis to structure validation.

The Significance of Pyrazole Scaffolds in Modern Drug Discovery

Pyrazole and its derivatives represent a privileged class of heterocyclic compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1] These activities include anti-inflammatory, antimicrobial, anticancer, antiviral, and antioxidant properties.[1][2] The metabolic stability of the pyrazole nucleus is a significant factor in its increasing prevalence in newly approved drugs.[3] Clinically successful drugs such as Celecoxib, a selective COX-2 inhibitor, underscore the therapeutic potential of the pyrazole scaffold.[1]

X-ray crystallography is an indispensable tool in drug discovery, providing a precise three-dimensional map of a molecule's atomic arrangement.[4] This structural information is crucial for understanding structure-activity relationships (SAR), optimizing ligand-target interactions, and guiding the rational design of more potent and selective drug candidates.[4][5]

PART 1: Synthesis and Crystal Growth of Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various established chemical routes. A common method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the case study molecule, a plausible synthetic pathway would involve the reaction of a substituted benzoylacetonitrile with methylhydrazine.

Protocol for Crystal Growth:

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[4][6] For small organic molecules like pyrazole derivatives, several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often determined empirically through screening.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the compound's solution reduces its solubility, promoting crystallization.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, allowing crystals to form as the solubility decreases.

The selection of the appropriate crystallization method and conditions is crucial for obtaining crystals of sufficient size and quality for diffraction experiments.

PART 2: X-ray Diffraction Data Collection

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. This process involves mounting a single crystal on a goniometer and exposing it to a monochromatic X-ray beam.[7] The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[7]

Step-by-Step Data Collection Protocol (based on the case study of 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine[8]):

-

Crystal Mounting: A single crystal of appropriate dimensions (e.g., 0.40 x 0.40 x 0.20 mm) is carefully mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (e.g., at 293 K) to minimize radiation damage during data collection.[9]

-

Diffractometer Setup: The crystal is centered on a diffractometer, such as a Bruker SMART area-detector, equipped with a fine-focus sealed tube X-ray source (e.g., Mo Kα radiation).[8]

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles (e.g., omega and phi scans).[5] The exposure time per frame and the total rotation range are optimized to ensure a complete and redundant dataset is collected.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as absorption.[8] This step yields a list of reflections with their corresponding Miller indices (h,k,l) and intensities.

Caption: Experimental workflow for X-ray diffraction data collection.

PART 3: Structure Solution and Refinement

The "phase problem" is a central challenge in X-ray crystallography, as the diffraction experiment only measures the intensities (amplitudes) of the diffracted waves, not their phases.[10] For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[10]

Workflow for Structure Solution and Refinement:

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

-

Structure Solution: Direct methods, implemented in software like SHELXS, are used to estimate the initial phases and generate an electron density map.[8]

-

Model Building: Atoms are fitted into the electron density map to build an initial molecular model.

-

Structure Refinement: The atomic positions, thermal parameters, and other model parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model.[11] This is typically done using least-squares refinement methods in programs like SHELXL.[8] The quality of the refinement is monitored using the R-factor, which should be as low as possible for a good model.

Caption: The iterative process of crystal structure solution and refinement.

PART 4: Analysis of the Crystal Structure of 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine

The final refined crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state.

Crystallographic Data Summary:

| Parameter | Value[8] |

| Chemical Formula | C₁₁H₉ClF₃N₃ |

| Formula Weight | 275.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8958 (5) |

| b (Å) | 16.8618 (13) |

| c (Å) | 12.1087 (10) |

| β (°) | 98.459 (1) |

| Volume (ų) | 1190.68 (17) |

| Z | 4 |

| R[F² > 2σ(F²)] | 0.042 |

| wR(F²) | 0.119 |

| Goodness-of-fit (S) | 1.02 |

Molecular Geometry and Intermolecular Interactions:

The five-membered pyrazole ring is nearly planar, and the chlorophenyl ring is twisted relative to it. The amino group exhibits a pyramidal geometry and participates in hydrogen bonding, which is a key interaction in stabilizing the crystal packing.[8] In the case study molecule, the amino group acts as a hydrogen-bond donor to a chlorine atom of a neighboring molecule and to a nitrogen atom of another, forming a layered motif.[8]

Caption: Key hydrogen bonding interactions in the crystal lattice.

PART 5: Structure Validation

The final step in any crystallographic study is to validate the determined structure.[12][13] This involves a thorough check of the model's geometry, the consistency of the data, and the overall quality of the refinement.[14][15] Automated tools like checkCIF, provided by the International Union of Crystallography (IUCr), are invaluable for identifying potential errors or inconsistencies in the crystallographic information file (CIF).[13] A validated structure provides confidence in the derived molecular insights and their application in subsequent drug design efforts.

Conclusion

This technical guide has outlined the comprehensive process of determining and analyzing the X-ray crystal structure of a pyrazole derivative, using a closely related analogue to the title compound as a practical example. From the initial steps of synthesis and crystallization to the final stages of structure refinement and validation, each phase of the crystallographic workflow provides critical information for drug discovery. The detailed structural insights gained from X-ray crystallography are fundamental to understanding the SAR of pyrazole-based compounds and for the rational design of new, more effective therapeutic agents.

References

-

CCDC. (2023). Validation of Experimental Crystal Structures. Retrieved from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Retrieved from [Link]

-

Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265. Retrieved from [Link]

-

Mathieu, M. (n.d.). Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

- Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Google Sites.

-

Khan, S., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]

-

CCDC. (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link]

-

Kleywegt, G. J. (2000). Validation of protein crystal structures. PubMed. Retrieved from [Link]

-

Sciencevivid. (2023). X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applications. Retrieved from [Link]

-

MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

Oxford Academic. (n.d.). Refinement of crystal structures. Retrieved from [Link]

-

ResearchGate. (n.d.). Flowchart representing the major steps during X-ray crystallography. Retrieved from [Link]

-

PMC. (n.d.). x Ray crystallography. Retrieved from [Link]

-

The University of Oklahoma. (n.d.). Structure Refinement. Retrieved from [Link]

-

PMC. (n.d.). Data Collection for Crystallographic Structure Determination. Retrieved from [Link]

-

ResearchGate. (2025). Structure refinement: Some background theory and practical strategies. Retrieved from [Link]

-

ACS Central Science. (2017). New Tricks of the Trade for Crystal Structure Refinement. Retrieved from [Link]

-

Physics LibreTexts. (2022). X-ray Protein Crystallography. Retrieved from [Link]

-

SSRL. (2024). User Guide - Data Collection and Processing - Macromolecular Crystallography. Retrieved from [Link]

-

Fun, H. K., et al. (2010). 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2336. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. sciencevivid.com [sciencevivid.com]

- 8. 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. fiveable.me [fiveable.me]

- 11. academic.oup.com [academic.oup.com]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. journals.iucr.org [journals.iucr.org]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. Validation of protein crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability Studies of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine: A Comprehensive Guide

An In-depth Technical Guide for Drug Development Professionals

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the critical physicochemical properties of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine, a novel heterocyclic compound with potential therapeutic applications. For any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability is paramount for successful formulation development, manufacturing, and ensuring clinical efficacy and safety. This document outlines the underlying principles, detailed experimental protocols, and data interpretation strategies for characterizing this specific pyrazole derivative. We will delve into the causal relationships behind experimental design, ensuring that each protocol functions as a self-validating system. The methodologies described herein are grounded in international regulatory standards and best practices in pharmaceutical sciences.

Introduction: The Critical Role of Physicochemical Characterization

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities and its presence in numerous FDA-approved drugs.[1][2] The unique arrangement of its functional groups—a basic amine, a lipophilic chlorophenyl group, and the pyrazole core—dictates its behavior in solution and as a solid. Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradation products.

Therefore, characterizing the solubility and stability of this molecule is not merely a data-gathering exercise; it is a foundational step in risk mitigation for the entire drug development program. This guide provides the strategic and technical "how" and "why" for these essential investigations.

Physicochemical Profile

A preliminary in silico and physical assessment provides the basis for our experimental design. The structure contains a primary amine, which is expected to be basic, and a substituted aromatic ring system.

| Property | Value / Prediction | Significance for Experimental Design |

| IUPAC Name | 3-(4-chlorophenyl)-1-methylpyrazol-5-amine | Unambiguous chemical identifier.[3] |

| Molecular Formula | C₁₀H₁₀ClN₃ | Used for calculating molar concentrations.[3] |

| Molecular Weight | 207.66 g/mol | Essential for all gravimetric and solution preparations.[3] |

| Predicted pKa | 4.5 - 5.5 (for the amine group) | The amine group will be protonated and positively charged at pH values below the pKa. This predicts significantly higher solubility in acidic environments.[4][5] |

| Predicted XLogP3 | 2.2 - 2.6 | Indicates moderate lipophilicity, suggesting that solubility in aqueous media may be limited but can be improved by pH modification.[6] |

Aqueous Solubility Assessment

The solubility of an API directly influences its dissolution rate and subsequent absorption. We must distinguish between two key types of solubility: kinetic and thermodynamic.[7] Kinetic solubility is often measured in early discovery to quickly rank compounds, while thermodynamic solubility represents the true equilibrium state and is critical for formulation development.[8][9]

Diagram: Overall Solubility Assessment Workflow

Caption: Workflow for comprehensive solubility characterization.

Protocol: Kinetic Solubility Determination (Turbidimetric Method)

-

Rationale: This high-throughput method is designed to quickly identify potential solubility liabilities. It measures the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock solution. The result is not a true equilibrium value but is invaluable for early-stage compound comparison.[10]

-

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Buffer: Using a liquid handler, add 2 µL from each well of the DMSO plate to a corresponding well on a 96-well clear-bottom plate containing 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a final DMSO concentration of 1%.

-

Incubation: Shake the plate for 2 hours at room temperature, protected from light.

-

Measurement: Measure the turbidity (absorbance) of each well using a plate reader at a wavelength of 620 nm.

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

-

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Rationale: This is the gold-standard method for determining the true equilibrium solubility of a compound.[11] It involves adding an excess of the solid API to a buffer and allowing it to reach equilibrium over an extended period. This method is crucial for obtaining data for regulatory submissions and biopharmaceutical classification.

-

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to several vials. Ensure the amount added is more than what can be expected to dissolve.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 1.2, pH 4.5, pH 6.8, and purified water) to each vial.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24-48 hours. The system is considered at equilibrium when consecutive measurements (e.g., at 24h and 48h) yield the same concentration.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, filter the suspension through a 0.22 µm PVDF filter or centrifuge at high speed (e.g., 14,000 rpm for 15 minutes). This step is critical to separate the saturated solution from the excess solid.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved API using a validated analytical method, typically UV-Vis spectroscopy or a stability-indicating HPLC-UV method (see Section 4.0).

-

Solid-State Analysis: Analyze the remaining solid using techniques like XRPD or DSC to confirm that no phase change or salt disproportionation occurred during the experiment.

-

Expected pH-Solubility Profile

Given the basic amine group, the solubility of this compound is expected to be highly pH-dependent. At pH values significantly below its pKa, the amine will be protonated (R-NH₃⁺), forming a more polar, water-soluble salt.[12] Conversely, at pH values above the pKa, the neutral, less polar free base (R-NH₂) will dominate, leading to lower aqueous solubility.[13]

| Buffer System | Expected pH | Dominant Species | Predicted Solubility |

| Simulated Gastric Fluid (SGF) | 1.2 | Protonated (R-NH₃⁺) | High |

| Acetate Buffer | 4.5 | Mixed Population | Moderate to High |

| Simulated Intestinal Fluid (SIF) | 6.8 | Neutral (R-NH₂) | Low |

| Purified Water | ~7.0 | Neutral (R-NH₂) | Low |

Stability Profiling and Forced Degradation

Stability testing is mandated by regulatory agencies like the ICH to determine the re-test period for an API or the shelf-life for a drug product.[14][15] The process begins with forced degradation (stress testing) to identify likely degradation products and establish a "stability-indicating" analytical method.[16][17][18]

Rationale for Forced Degradation

Forced degradation studies deliberately expose the API to harsh conditions to accelerate its decomposition. The objectives are fourfold:

-

Identify Degradation Pathways: Understand how the molecule breaks down (e.g., hydrolysis, oxidation).[17]

-

Generate Degradants: Produce degradation products for structural elucidation.

-

Develop Analytical Methods: Ensure the chosen analytical method can separate all degradants from the parent API.[19]

-

Assess Intrinsic Stability: Reveal the molecule's inherent vulnerabilities.

A target degradation of 5-20% is generally considered optimal to ensure that primary degradation products are formed without overly complex secondary reactions.[19]

Diagram: Stability-Indicating Method Development Workflow

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. angenesci.com [angenesci.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. ovid.com [ovid.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. enamine.net [enamine.net]

- 12. reddit.com [reddit.com]

- 13. issr.edu.kh [issr.edu.kh]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ajrconline.org [ajrconline.org]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acdlabs.com [acdlabs.com]

- 19. sgs.com [sgs.com]

A Technical Guide to Quantum Chemical Calculations for 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine: A DFT-Based Approach

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and reactive properties of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine. As a molecule of interest in medicinal chemistry, a thorough understanding of its fundamental properties at the quantum level is paramount for rational drug design and development.[1][2][3] This document outlines the theoretical basis for the computational methods employed, provides a detailed, step-by-step workflow for performing these calculations, and interprets the resulting data in the context of drug discovery. Key analyses, including geometric optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping, are discussed with an emphasis on their practical implications for understanding molecular stability, reactivity, and intermolecular interactions.

Introduction: The Significance of Pyrazole Derivatives and Computational Chemistry

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The specific compound, this compound, holds potential as a pharmacophore due to its unique arrangement of donor and acceptor groups, which can facilitate targeted interactions with biological macromolecules.

In modern drug discovery, computational chemistry serves as an indispensable tool, accelerating the design and optimization of lead compounds by providing profound insights into molecular behavior.[2][7] Quantum chemical calculations, in particular, allow us to move beyond empirical observations and develop a predictive understanding of a molecule's intrinsic properties, guiding synthetic efforts and reducing the time and cost associated with experimental screening.[2][7]

Theoretical Framework: The Power of Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[8][9] DFT methods calculate the electronic structure of a molecule by modeling its electron density, rather than the full many-electron wavefunction, which significantly reduces computational cost without a substantial loss of accuracy for many systems.

2.1. The B3LYP Functional and 6-311++G(d,p) Basis Set: A Justified Choice

The selection of the functional and basis set is a critical decision in any DFT study. For this guide, we employ the widely validated B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[10] B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, a known limitation of pure DFT functionals. This functional has a proven track record of providing reliable results for a broad range of organic molecules.

The 6-311++G(d,p) basis set is a robust choice for this system. Let's break down its components to understand its suitability:

-

6-311: This indicates a triple-zeta quality basis set, meaning each atomic orbital is described by three basis functions, offering greater flexibility in describing the electron distribution compared to smaller basis sets.

-

++G: The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately modeling systems with lone pairs, anions, or weak intermolecular interactions, all of which are relevant to the amine group and the overall reactivity of our target molecule.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the description of non-spherical electron distributions, which is crucial for accurately representing the bonding environment in a molecule with both sp2 and sp3 hybridized atoms.

This combination of B3LYP and 6-311++G(d,p) is well-established for providing accurate geometric and electronic properties for pyrazole derivatives and other bioactive molecules.[11][12][13][14][15]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of this compound using a computational chemistry software package like Gaussian.[16][17][18][19]

Caption: A generalized workflow for quantum chemical calculations.

Step 1: Molecular Structure Input The initial step is to build the 3D structure of this compound. This can be done using a molecular builder and editor. It is crucial to ensure the correct connectivity and a reasonable initial geometry.

Step 2: Geometric Optimization The initial structure is a mere guess. Geometric optimization is the process of finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached.

Step 3: Vibrational Frequency Analysis Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

Prediction of Vibrational Spectra: The calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict its infrared (IR) spectrum, which can be compared with experimental data for validation.[11][20]

Step 4: Electronic Property Calculations With the optimized geometry, a range of electronic properties can be calculated. This includes the generation of molecular orbitals and the electron density, which are the inputs for FMO and MEP analysis.

Data Presentation and Interpretation

4.1. Optimized Geometric Parameters

The geometric optimization provides precise information about bond lengths and angles. This data is crucial for understanding the molecule's shape and steric properties.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | ~1.75 Å |

| N-N (pyrazole) | ~1.38 Å | |

| C-N (amine) | ~1.40 Å | |

| Bond Angle | C-N-N (pyrazole) | ~105° |

| N-C-C (pyrazole) | ~110° | |

| Dihedral Angle | Phenyl-Pyrazole | ~30-40° |

(Note: The values presented are typical and may vary slightly based on the specific computational setup.)

4.2. Vibrational Analysis

The calculated vibrational frequencies can be assigned to specific molecular motions. Key vibrational modes for this compound are presented below.

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 3400-3500 | N-H stretching (amine) |

| 3000-3100 | Aromatic C-H stretching |

| 2900-3000 | Methyl C-H stretching |

| 1600-1650 | N-H scissoring (amine) |

| 1450-1550 | C=C and C=N stretching (aromatic rings) |

| 1000-1100 | C-Cl stretching |

This theoretical spectrum can be a powerful tool for interpreting experimental IR data.[11][20][21][22]

4.3. Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity.[23][24][25] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity).

-

LUMO: Represents the ability of a molecule to accept electrons (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.

Sources

- 1. eurasianjournals.com [eurasianjournals.com]

- 2. neuroquantology.com [neuroquantology.com]

- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. steeronresearch.com [steeronresearch.com]

- 8. books.google.cn [books.google.cn]

- 9. DFT Based Studies on Bioactive Molecules [benthambooks.com]

- 10. gaussian.com [gaussian.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. medium.com [medium.com]

- 17. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 18. ritme.com [ritme.com]

- 19. gaussian.com [gaussian.com]

- 20. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. asrjetsjournal.org [asrjetsjournal.org]

- 22. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 23. researchgate.net [researchgate.net]

- 24. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 25. pubs.acs.org [pubs.acs.org]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide to the Discovery of Novel Pyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Authored by a Senior Application Scientist

The enduring quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, yet few scaffolds have demonstrated the versatility and pharmacological relevance of the pyrazole ring system. This five-membered heterocycle, characterized by two adjacent nitrogen atoms, serves as a privileged structure in drug discovery, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties, metabolic stability, and synthetic tractability make it an ideal starting point for the development of potent and selective modulators of a wide range of biological targets.[4][5] This guide provides a comprehensive overview of the key aspects of discovering novel pyrazole derivatives, from synthetic strategies and biological evaluation to modern computational approaches, grounded in field-proven insights and established protocols.

I. The Art of Synthesis: Crafting the Pyrazole Core and its Analogs

The synthetic accessibility of the pyrazole core is a primary driver of its prevalence in medicinal chemistry. A variety of robust and versatile methods exist for the construction of this heterocyclic system, allowing for the introduction of diverse substituents and the fine-tuning of physicochemical properties.

The Knorr Pyrazole Synthesis: A Foundational Approach

First reported in 1883, the Knorr pyrazole synthesis remains a cornerstone for the preparation of pyrazole derivatives.[6][7] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[7][8] The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6][7]

A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[6] The outcome is influenced by the steric and electronic nature of the substituents on both reactants and the reaction pH.[6]

Experimental Protocol: Knorr Synthesis of a Phenyl-Substituted Pyrazolone

This protocol details the synthesis of a pyrazolone, a keto-tautomer of a hydroxypyrazole, from ethyl benzoylacetate and hydrazine hydrate.[8]

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Water

-

20-mL scintillation vial

-

Hot plate with stirring capability

-

TLC plates and chamber

-

Mobile phase (e.g., 30% ethyl acetate/70% hexane)

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[8]

-

Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the reaction mixture.[6][8]

-

Heating: Place the vial on a hot plate and heat to approximately 100°C with continuous stirring for 1 hour.[6][8]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a suitable mobile phase to track the consumption of the ethyl benzoylacetate starting material.[6][8]

-

Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture while stirring.[8]

-

Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with vigorous stirring to induce precipitation of the product.[8]

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry. The purity of the product can be assessed by melting point determination and TLC.[8]

Synthesis of 1,3,5-Trisubstituted Pyrazoles: A Gateway to Potent Bioactivity

Many modern pyrazole-based drugs, such as the COX-2 inhibitor Celecoxib, feature a 1,3,5-trisubstituted pattern. This substitution pattern allows for precise control over the molecule's interaction with its biological target. An efficient and highly regioselective method for synthesizing these derivatives involves the reaction of N-alkylated tosylhydrazones with terminal alkynes.[1][2] This approach offers a broad substrate scope and avoids the generation of potentially hazardous diazo intermediates.[1]

II. From Bench to Biology: Evaluating the Medicinal Potential

The synthesis of a novel pyrazole derivative is merely the first step. A rigorous biological evaluation is essential to determine its therapeutic potential. This typically involves a tiered approach, starting with in vitro assays to assess activity against a specific target or cell line, followed by more complex studies to understand its mechanism of action and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

In Vitro Anticancer Screening: The MTT Assay

A fundamental assay in cancer drug discovery is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and serves as an indicator of cell viability.[9] This colorimetric assay is widely used to determine the cytotoxic effects of novel compounds on cancer cell lines and to calculate the IC50 value, the concentration of a drug that inhibits cell growth by 50%.[9][10]

Experimental Protocol: In Vitro Cytotoxicity Screening using the MTT Assay

This protocol outlines the general procedure for determining the IC50 of a novel pyrazole derivative against a panel of human cancer cell lines.[9]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Novel pyrazole derivative (dissolved in DMSO)

-

Positive control drug (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

-

Compound Treatment: Treat the cells with a serial dilution of the pyrazole derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include wells with vehicle control (DMSO) and a positive control.[9]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[9]

-

IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.[9]

Antimicrobial Activity Screening: The Agar Diffusion Method

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown significant promise in this area.[5][11] A common initial screening method to assess the antimicrobial activity of new compounds is the agar diffusion method.[5][12]

Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening

This protocol describes a standard method for evaluating the antibacterial and antifungal activity of novel pyrazole derivatives.[5]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton agar (for bacteria) or Sabouraud's dextrose agar (for fungi)

-

Sterile petri dishes

-

Novel pyrazole derivatives (dissolved in DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Clotrimazole) discs

-

Sterile paper discs

Procedure:

-

Media Preparation and Inoculation: Prepare the appropriate agar medium and pour it into sterile petri dishes. Once solidified, uniformly spread a standardized inoculum of the test microorganism over the agar surface.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the pyrazole derivative solution (e.g., 100 µg/mL).[5] Place the discs on the inoculated agar surface. Also, place standard antibiotic and antifungal discs as positive controls and a DMSO-impregnated disc as a negative control.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and for 48-72 hours for fungi.[5]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

-

Minimum Inhibitory Concentration (MIC) Determination: For compounds showing significant activity, the MIC can be determined using a serial dilution method to find the lowest concentration that inhibits visible growth.[8][11]

III. Structure-Activity Relationship (SAR) and Lead Optimization

The initial "hit" from a screening campaign is rarely the final drug candidate. A crucial phase in drug discovery is lead optimization, where the chemical structure of a hit compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. This process is guided by the principles of Structure-Activity Relationship (SAR), which seeks to understand how specific structural features of a molecule contribute to its biological activity.[13]

A key aspect of SAR is the generation of quantitative data. By synthesizing a series of analogs with systematic structural variations and measuring their biological activity (e.g., IC50 or MIC values), researchers can identify key pharmacophores and make informed decisions about the next round of modifications.

Table 1: SAR of Pyrazole-Based CDK1 Inhibitors [13]

| Compound | R1 | R2 | CDK1 IC50 (µM) |

| 24 | H | H | 2.38 |

| 25 | Cl | H | 1.52 |

| Analog A | OCH3 | H | >10 |

| Analog B | H | NO2 | 0.89 |

Data presented is illustrative and based on findings for similar compound series.

The data in Table 1 illustrates how substitutions on the pyrazole scaffold can significantly impact inhibitory activity against Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle and a target in cancer therapy.[5][13] The introduction of a chlorine atom at the R1 position (Compound 25 ) enhances potency compared to the unsubstituted parent compound (24 ), while a methoxy group at the same position (Analog A) leads to a loss of activity. A nitro group at the R2 position (Analog B) results in a substantial increase in potency. These findings provide valuable insights for the design of more potent CDK1 inhibitors.

IV. Modern Approaches in Pyrazole Drug Discovery

The landscape of drug discovery is continually evolving, with new technologies and computational tools accelerating the identification and optimization of novel therapeutics.

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target.[14][15] This automated process is instrumental in identifying initial hits from which lead optimization can begin.[16] For pyrazole derivatives, HTS campaigns are often employed to screen for inhibitors of specific enzymes, such as kinases.[15]

Workflow: High-Throughput Screening for Kinase Inhibitors

Caption: A generalized workflow for a high-throughput screening campaign to identify kinase inhibitors.

Computational Chemistry and In Silico Modeling

Computational methods are now indispensable in modern drug discovery.[17] Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling help to build mathematical relationships between the structural features of pyrazole derivatives and their biological activities, enabling the prediction of the potency of virtual compounds.[18]

Furthermore, in silico ADMET prediction allows for the early assessment of a compound's pharmacokinetic properties and potential toxicity, helping to prioritize candidates with a higher likelihood of success in clinical development.[4][19] These computational tools save significant time and resources by identifying potential liabilities before a compound is even synthesized.[20]

V. Signaling Pathways and Mechanism of Action

Understanding how a novel pyrazole derivative exerts its therapeutic effect at a molecular level is crucial. This involves elucidating its mechanism of action and identifying the specific signaling pathways it modulates.

Celecoxib and the COX-2 Pathway

Celecoxib, a well-known pyrazole-based drug, is a selective inhibitor of cyclooxygenase-2 (COX-2).[6][16] COX-2 is an enzyme that plays a key role in inflammation and pain by catalyzing the production of prostaglandins.[21] By selectively inhibiting COX-2 over the related COX-1 enzyme, celecoxib reduces inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs. The anticancer effects of celecoxib are also being investigated, which may involve both COX-dependent and independent mechanisms, including the induction of apoptosis and cell cycle arrest.[6]

Diagram: Simplified COX-2 Signaling Pathway and Inhibition by Celecoxib

Caption: Inhibition of the COX-2 pathway by the pyrazole-based drug, Celecoxib.

Pyrazole Derivatives as CDK Inhibitors

Cyclin-dependent kinases (CDKs) are a family of enzymes that are essential for cell cycle progression.[3][5] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development.[20] Numerous pyrazole derivatives have been designed and synthesized as potent and selective CDK inhibitors.[13] These compounds typically act by competing with ATP for binding to the kinase domain of the CDK, thereby preventing the phosphorylation of key substrates required for cell cycle progression and leading to cell cycle arrest and apoptosis.[3]

Diagram: CDK2 Signaling and Inhibition

Caption: A pyrazole inhibitor blocks CDK2 activity, preventing cell cycle progression.

VI. Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the pursuit of novel therapeutics. The integration of modern technologies such as high-throughput screening and computational chemistry is further accelerating the discovery and optimization of pyrazole-based drug candidates. As our understanding of the molecular basis of disease deepens, the rational design of novel pyrazole derivatives targeting specific signaling pathways holds immense promise for addressing unmet medical needs across a spectrum of diseases, from cancer and infectious diseases to inflammatory disorders. The journey from a simple five-membered ring to a life-saving medicine is a testament to the power of medicinal chemistry, and the pyrazole scaffold will undoubtedly remain a central character in this ongoing narrative.

VII. References

-

Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

-

Celecoxib inhibited the COX‐2‐PGE2‐EP2 signalling pathway. (A‐B)... ResearchGate. [Link]

-

Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed Central. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. ResearchGate. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. [Link]

-

ADMET prediction | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]

-

A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. PubMed Central. [Link]

-

CDK Signaling Pathway. Creative Diagnostics. [Link]

-

SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. ResearchGate. [Link]

-

Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. National Institutes of Health. [Link]

-

How do you predict ADMET properties of drug candidates?. Aurlide. [Link]

-

(a) Structure of COX-2-selective inhibitors (celecoxib, rofecoxib, and...). ResearchGate. [Link]

-

Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

-

Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. [Link]

-

Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. [Link]

-

High-throughput screening for kinase inhibitors. PubMed. [Link]

-

Multi-Enzyme Screening Using High-Throughput Genetic Enzyme Screening System l Protocol Preview. YouTube. [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger Publishers. [Link]

-

Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]

-

Assays for Cyclin-Dependent Kinase Inhibitors. Springer Nature Experiments. [Link]

-

Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. ACS Publications. [Link]

-

Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia. [Link]

-

High-Throughput Screening (HTS). Malvern Panalytical. [Link]

-

Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Open Research@CSIR-NIScPR. [Link]

-

Synthesis method of celecoxib. Eureka. [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives. ResearchGate. [Link]

-

Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate. [Link]

-

(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

-

High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]

-

Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. The Pharma Innovation. [Link]

-

Representative drugs containing the pyrazole scaffold. ResearchGate. [Link]

-

The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

Sources

- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 6. ClinPGx [clinpgx.org]

- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 15. mdpi.com [mdpi.com]

- 16. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. brieflands.com [brieflands.com]

- 21. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biological Activity Screening of Substituted Pyrazole Compounds

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry.[1] Its remarkable versatility and ability to serve as a pharmacophore have led to the development of numerous FDA-approved drugs for a wide range of clinical conditions.[2] The pyrazole nucleus is a key feature in drugs like Celecoxib (an anti-inflammatory agent), Difenamizole (an analgesic), and various emerging therapeutic candidates.[2] The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, are profoundly influenced by the nature and position of substituents on the pyrazole ring.[3][4]

This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals on the systematic screening of substituted pyrazole compound libraries. It moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and logical screening cascade from initial hit identification to lead characterization. We will detail field-proven in vitro and in vivo methodologies, supported by quantitative data and mechanistic insights, to empower research teams to effectively unlock the therapeutic potential of their novel pyrazole derivatives.

The Strategic Foundation: Synthesis, Libraries, and Structure-Activity Relationships (SAR)

The biological screening process does not begin in the assay plate; it begins with the design and synthesis of the compound library. The core principle is to generate chemical diversity around the pyrazole scaffold to explore the structure-activity relationship (SAR).[5][6] Synthetic strategies often involve the cyclocondensation of 1,3-dicarbonyl compounds or chalcones with hydrazine derivatives, allowing for systematic modification at various positions of the ring.[3][7][8]

The goal of a screening library is to test hypotheses about how different functional groups impact biological activity. For instance, modifying substituents can alter a compound's hydrophobicity, hydrogen bonding capacity, and steric profile, which in turn dictates its interaction with a biological target.[2][9] A well-designed screening cascade is therefore essential to efficiently identify the most promising substitution patterns.

A Unified Screening Workflow: From Library to Lead Candidate

A structured, multi-stage approach is critical to efficiently manage the screening of a pyrazole library. This workflow ensures that resources are focused on the most promising compounds, filtering out inactive or undesirable molecules at each step. High-Throughput Screening (HTS) is often employed at the primary stage to rapidly assess large numbers of compounds.[10][11]

Section 1: Anticancer Activity Screening

Substituted pyrazoles have emerged as a prolific scaffold for the development of novel anticancer agents, demonstrating activity against a wide array of human tumor cell lines.[5] Their mechanisms often involve the inhibition of key signaling pathways that are critical for cancer cell proliferation and survival, such as tubulin polymerization, vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs).[12][13]

In Vitro Proliferation and Cytotoxicity Assays

The foundational step in anticancer screening is to assess a compound's ability to inhibit the growth of or kill cancer cells in vitro. The choice of cell lines should reflect a range of cancer types (e.g., breast, lung, colon) to determine the spectrum of activity.

Protocol: MTT Cell Proliferation Assay

This colorimetric assay is a robust and widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[12] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).[12][14]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.

Quantitative Anticancer Activity Data

The following table summarizes representative IC₅₀ values for various pyrazole derivatives against human cancer cell lines, demonstrating their potential as anticancer agents.

| Compound ID / Series | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Citation |

| Compound 59 | HepG2 (Liver) | 2.0 | Cisplatin | 5.5 | [12] |

| Compound 6 | Various (e.g., MCF7) | 0.00006 - 0.00025 | - | - | [12] |

| Compound 27 | MCF-7 (Breast) | 16.50 | Tamoxifen | 23.31 | [12] |

| 1,4-Benzoxazine-pyrazole hybrid 23 | A549 (Lung) | 2.82 | Etoposide | - | [12] |

| Pyrazole-fused betulinic acid 15e | B16 (Melanoma) | 5.58 | - | - | [15] |

| Thiazolyl-pyrazole 2 | MDA-MB-231 (Breast) | 22.84 | - | - | [16] |

In Vivo Efficacy Models

Compounds that demonstrate high potency and selectivity in vitro are advanced to in vivo models. A standard approach is the use of xenograft models, where human tumor cells are implanted into immunocompromised mice.[15]

-

H22 Liver Cancer and B16 Melanoma Xenograft Models: In these models, tumor cells are subcutaneously injected into mice. Once tumors are established, mice are treated with the test compound, a vehicle control, or a standard-of-care drug. Tumor volume and body weight are monitored over time to assess the compound's efficacy and toxicity.[15]

Section 2: Antimicrobial Activity Screening

With the rise of multidrug-resistant (MDR) pathogens, there is an urgent need for new antimicrobial agents.[17] Pyrazole derivatives have shown significant potential, exhibiting a broad spectrum of activity against various bacteria and fungi.[18][19][20]

Primary Screening: Agar Diffusion Method

This method provides a rapid qualitative or semi-quantitative assessment of a compound's antimicrobial potential.

Protocol: Agar Disk Diffusion

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, Candida albicans for fungi) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.[20][21]

-

Plate Inoculation: Uniformly swab the microbial suspension onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface. Pipette a fixed volume (e.g., 10 µL) of the test compound solution (at a known concentration, e.g., 100 µg/mL in DMSO) onto each disk.

-

Controls: Use disks with the solvent (DMSO) as a negative control and disks with a standard antibiotic (e.g., Chloramphenicol, Ciprofloxacin, Fluconazole) as a positive control.[21][22]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48-72 hours for fungi).[22]

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Secondary Screening: Minimum Inhibitory Concentration (MIC)

Following primary screening, a quantitative measure of potency is determined by finding the Minimum Inhibitory Concentration (MIC) — the lowest concentration of a compound that prevents visible microbial growth.

Protocol: Broth Microdilution Method

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plate under the appropriate conditions.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[17][21]

Quantitative Antimicrobial Activity Data

| Compound Series | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Citation |

| Hydrazone 21a | S. aureus | - | 62.5 - 125 | [21] |

| Hydrazone 21a | A. niger | - | 2.9 - 7.8 | [21] |

| Indazole 5 | S. aureus (MDR) | - | 64 - 128 | [17] |

| Pyrazoline 9 | S. aureus (MDR) | - | 4 | [17] |

| Thioureido-pyrazole 4b | Staphylococcus genus (MDR) | - | 32 - 64 | [23] |

Section 3: Anti-inflammatory Activity Screening

Chronic inflammation is a key driver of numerous pathologies, including arthritis and cardiovascular disease.[24] Pyrazole derivatives are renowned for their anti-inflammatory properties, most famously exemplified by Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[24][25] Screening for anti-inflammatory activity often focuses on targets within the arachidonic acid cascade.

In Vitro Enzymatic and Cell-Based Assays

In vitro screening is essential for determining a compound's direct effect on inflammatory targets and pathways.

Protocol: COX-1/COX-2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of the COX isozymes, which is crucial for determining potency and selectivity.

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and the test pyrazole compound (or vehicle control) in a Tris-HCl buffer. Pre-incubate for 15 minutes at room temperature.

-

Initiate Reaction: Add arachidonic acid as the substrate to start the enzymatic reaction.

-

Quantification: The reaction produces Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. The subsequent peroxidase activity can be monitored colorimetrically by measuring the oxidation of a chromogenic substrate (e.g., TMPD) at ~610 nm.

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine IC₅₀ values for both COX-1 and COX-2. The COX-2 selectivity index is calculated as (IC₅₀ COX-1 / IC₅₀ COX-2). A higher index indicates greater selectivity for COX-2.[24][26]

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Suppression in Macrophages

This cell-based assay measures a compound's ability to suppress the production of pro-inflammatory mediators.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the pyrazole compounds for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells.[19]

-

Incubation: Incubate for 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or nitric oxide (NO) in the supernatant using specific ELISA kits or the Griess reagent for NO.[24][19]

-

Analysis: Calculate the percentage of cytokine/NO inhibition compared to the LPS-only treated cells.

Quantitative Anti-inflammatory Activity Data

| Compound ID / Series | Assay | Result | Selectivity Index (COX-1/COX-2) | Citation |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC₅₀ = 0.02 µM | 225 | [24] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 Inhibition | IC₅₀ = 4.5 µM | - | [24] |

| Compound N5 | COX-2 Inhibition | - | 47.98 | [26] |

| Compound 9b | LPS-induced TNF-α release | 66.4% Inhibition | - | [19] |

| 3,5-diarylpyrazole | COX-2 Inhibition | IC₅₀ = 0.01 µM | - | [24] |

In Vivo Anti-inflammatory Models

The most common acute inflammation model is the carrageenan-induced paw edema test in rats.

-

Carrageenan-Induced Paw Edema: In this model, a sub-plantar injection of carrageenan into a rat's hind paw induces a localized, acute inflammatory response characterized by swelling (edema). Test compounds or a standard drug (e.g., Indomethacin, Celecoxib) are administered orally or intraperitoneally prior to the carrageenan injection. The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer. The percentage reduction in paw edema in the treated group compared to the control group indicates the anti-inflammatory activity.[7][26][27]

Conclusion and Future Directions

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google.

- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed. (n.d.). Google.

- Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (n.d.). Taylor & Francis Online.

- Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. (n.d.). Scribd.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). MDPI.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.

- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.

- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (n.d.). Google.

- (PDF) Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. (n.d.). ResearchGate.

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.). ResearchGate.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Google.

- Synthesis and Anti-inflammatory Evaluation of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-a]Pyrimidine, Imidazo[1,2-b]Pyrazole and Pyrazolo[5,1-b]Quinazoline Derivatives Containing Indane Moiety. (n.d.). Taylor & Francis Online.

- Anticancer activity of some known pyrazolopyridine derivatives. (n.d.). ResearchGate.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.

- Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks.

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.

- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC - NIH.

- Structure–activity relationship (SAR) for pyrazole derivatives. (n.d.). ResearchGate.

- The Versatility of the Pyrazole Scaffold: A Technical Guide to Biological Activity Screening. (n.d.). Benchchem.

- Green synthesis of various substituted pyrazole derivatives. (n.d.). ResearchGate.

- Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. (2015). PubMed.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (n.d.). ACS Omega.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.

- Structure activity relationship (SAR). (n.d.). ResearchGate.

- Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. (n.d.). PMC - NIH.

- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC - NIH.

- Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). MDPI.

- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). ResearchGate.

- Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central.

- Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). New Journal of Chemistry (RSC Publishing).

- Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. (n.d.). PMC - NIH.

- Application Notes and Protocols for High-Throughput Screening of 1-Isopropylpyrazole Derivative Libraries. (n.d.). Benchchem.

- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (n.d.). ResearchGate.

- High-Throughput Screening Assays. (n.d.). Assay Genie.

- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). MDPI.

- High-Throughput Screening. (n.d.). Enamine.

Sources

- 1. jchr.org [jchr.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]